molecular formula C10H12Br2N2O B2840968 2,6-dibromo-N,N-diethylpyridine-4-carboxamide CAS No. 2094909-44-9

2,6-dibromo-N,N-diethylpyridine-4-carboxamide

Cat. No.: B2840968
CAS No.: 2094909-44-9
M. Wt: 336.027
InChI Key: ILJWCGYTDWREAQ-UHFFFAOYSA-N
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Description

2,6-dibromo-N,N-diethylpyridine-4-carboxamide is a chemical compound with the molecular formula C10H12Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, and a carboxamide group at the 4 position, with N,N-diethyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-N,N-diethylpyridine-4-carboxamide typically involves the bromination of pyridine derivatives followed by amide formation. One common method involves the bromination of 2,6-dibromopyridine, which can be synthesized by treating pyridine with bromine in the presence of a catalyst. The resulting 2,6-dibromopyridine is then reacted with diethylamine and a carboxylating agent under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-N,N-diethylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-dibromo-N,N-diethylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,6-dibromo-N,N-diethylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-dibromopyridine: A precursor in the synthesis of 2,6-dibromo-N,N-diethylpyridine-4-carboxamide.

    2,6-dichloropyridine: Similar in structure but with chlorine atoms instead of bromine.

    2,6-dibromo-N,N-dimethylpyridine-4-carboxamide: Similar but with N,N-dimethyl substitution.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its diethyl substitution provides different steric and electronic effects compared to dimethyl or other substitutions, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

2,6-dibromo-N,N-diethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2O/c1-3-14(4-2)10(15)7-5-8(11)13-9(12)6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJWCGYTDWREAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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